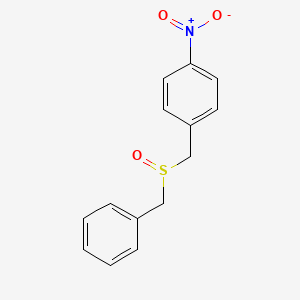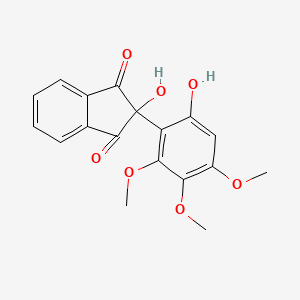
Diethylbenzylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylbenzylsilane is an organosilicon compound that features a silicon atom bonded to a benzyl group and two ethyl groups This compound is part of the broader class of silanes, which are silicon analogs of alkanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylbenzylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diethylsilane in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-C bond.
Another method involves the hydrosilylation of styrene with diethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium and proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylbenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound can be reduced to form silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The benzyl group in this compound can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
Diethylbenzylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Industry: this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, optics, and surface modification.
Mécanisme D'action
The mechanism of action of diethylbenzylsilane involves its interaction with various molecular targets. In chemical reactions, the silicon atom can form bonds with other elements, facilitating the formation of new compounds. The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse products. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylsilane: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Benzylsilane: Contains a benzyl group but lacks the ethyl groups, affecting its steric properties.
Triethylsilane: Contains three ethyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
Diethylbenzylsilane is unique due to the presence of both benzyl and ethyl groups, which confer distinct reactivity and steric properties. This combination makes it a versatile compound in organic synthesis and materials science, offering advantages over similar compounds in specific applications.
Propriétés
Formule moléculaire |
C11H17Si |
|---|---|
Poids moléculaire |
177.34 g/mol |
InChI |
InChI=1S/C11H17Si/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
YMPBAPWVDCDILT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


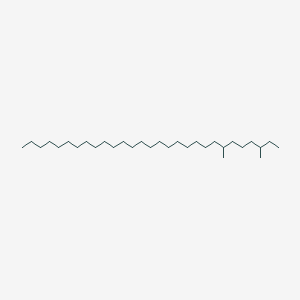
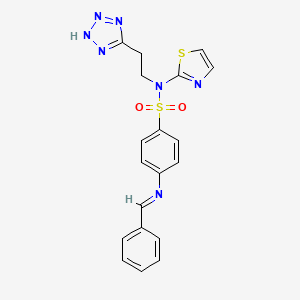
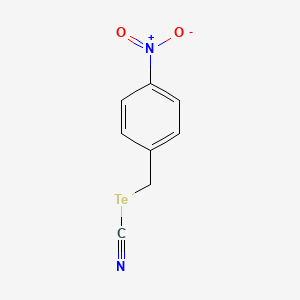
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


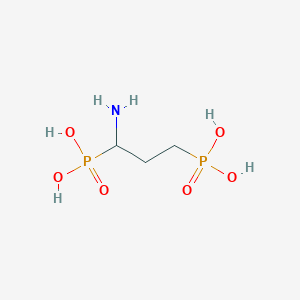
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)



